molecular formula C25H42O4 B018295 Irisoquin CAS No. 101339-26-8

Irisoquin

Cat. No. B018295
M. Wt: 406.6 g/mol
InChI Key: VOJSRSKBOJBZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irisoquin is a natural product that has been recently identified as a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner MAX. This interaction is crucial for the development of various cancers, and thus, the inhibition of c-Myc/MAX interaction has emerged as a promising strategy for cancer treatment. Irisoquin has also been shown to possess other pharmacological activities, such as anti-inflammatory, antifungal, and antibacterial effects.

Scientific Research Applications

Alkylated Benzoquinones in Iris Kumaonensis

Irisoquin, along with other novel alkylated p-Benzoquinones, was identified in Iris kumaonensis. These compounds were characterized through extensive spectroscopic analysis, contributing to the understanding of the chemical composition of this plant species (Mahmood, Kaul, & Jirovetz, 2002).

Cytotoxic Constituent of Iris Missouriensis

Irisoquin, a component of Iris missouriensis, has been identified for its cytotoxic activity against cultured KB and P-388 cells. This discovery is significant for exploring potential cancer treatments and understanding the plant's chemical properties (Wong, Pezzuto, Fong, & Farnsworth, 1985).

Antitumour Agent Irisquinone Synthesis

A high-yielding synthesis method for irisquinone, an antitumour agent, has been developed. Irisquinone, derived from Iris pallasi seeds used in Chinese medicine, shows effectiveness against various cancer types. This research aids in exploring its potential for cancer treatment (Hadfield, McGown, & Butler, 2000).

Synthesis for Potential Radiosensitizer

Irisquinone was synthesized to investigate its use as a potential radiosensitizer. This study contributes to understanding its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Michalak et al., 1989).

Antitumor Action and Toxicity Study

Research on irisquinone's antitumor properties and toxicity revealed its effectiveness against various cancer types in mice, suggesting its potential in cancer therapy. This study provides insights into its therapeutic application and safety profile (Li et al., 1981).

Irisquinone in Traditional Medicine

Irisquinone, extracted from Iris species, has been used in traditional medicine for treating cancer, inflammation, and infections. The study of its chemical constituents and biological activities contributes to understanding its therapeutic potential and applications in alternative medicine (Yang et al., 2013).

properties

CAS RN

101339-26-8

Product Name

Irisoquin

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3

InChI Key

VOJSRSKBOJBZEK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Other CAS RN

101339-26-8

synonyms

2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone
irisoquin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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